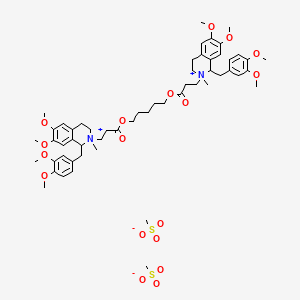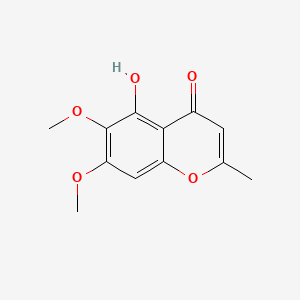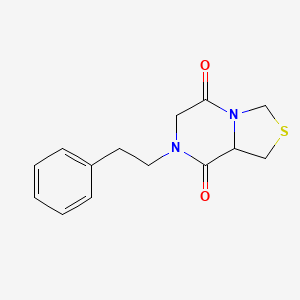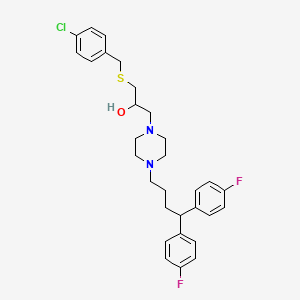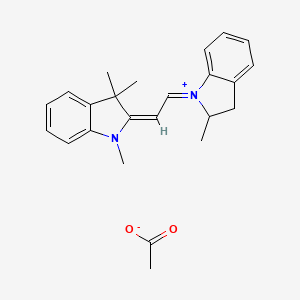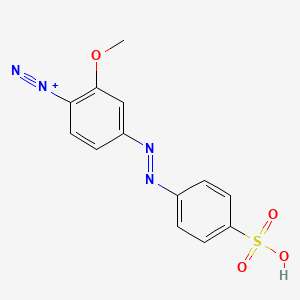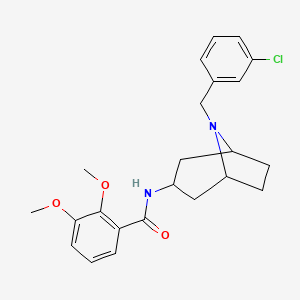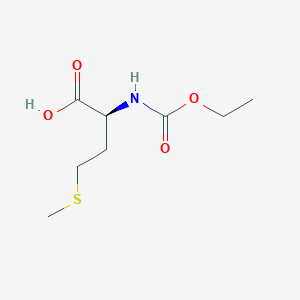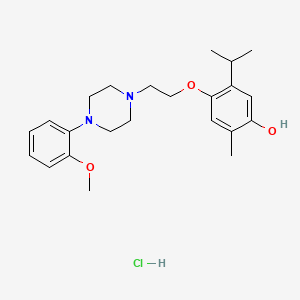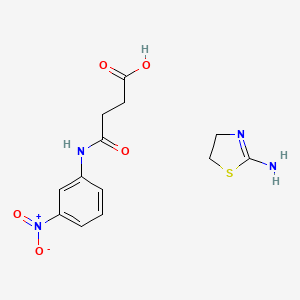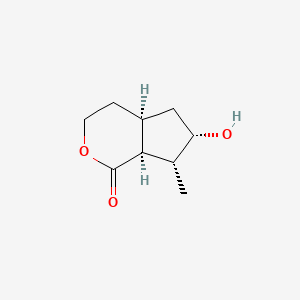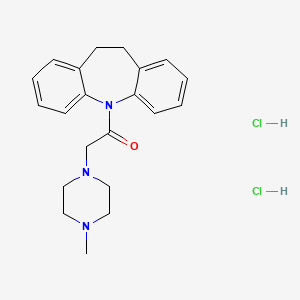
trans-3-Phenethyl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-Phenethyl fentanyl: is a synthetic opioid analgesic belonging to the 4-anilidopiperidine class. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenethyl fentanyl typically involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: Trans-3-Phenethyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Trans-3-Phenethyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on its interaction with opioid receptors help in understanding the binding affinities and mechanisms of opioid action.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and optimization of production methods for opioid analgesics
Mecanismo De Acción
Trans-3-Phenethyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This results in reduced neuronal excitability and the inhibition of pain signals. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic effects .
Comparación Con Compuestos Similares
Fentanyl: The parent compound, widely used in medical settings.
Alfentanil: A shorter-acting analog with rapid onset.
Sufentanil: More potent than fentanyl, used in anesthesia.
Remifentanil: Ultra-short-acting, used during surgeries.
Uniqueness: Trans-3-Phenethyl fentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a higher potency and faster onset of action compared to many other fentanyl analogs, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
834155-04-3 |
|---|---|
Fórmula molecular |
C30H36N2O |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
N-[(3R,4R)-1,3-bis(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C30H36N2O/c1-2-30(33)32(28-16-10-5-11-17-28)29-21-23-31(22-20-26-14-8-4-9-15-26)24-27(29)19-18-25-12-6-3-7-13-25/h3-17,27,29H,2,18-24H2,1H3/t27-,29-/m1/s1 |
Clave InChI |
ASRFFXFYFWLRIB-XRKRLSELSA-N |
SMILES isomérico |
CCC(=O)N([C@@H]1CCN(C[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


